2-Bromoallyl alcohol
Overview
Description
2-Bromo-2-Propene-1-Ol, also known as 2-bromoprop-2-en-1-ol, is an organic compound belonging to the class of bromohydrins. It is characterized by the presence of a bromine atom and a hydroxyl group attached to a propene backbone.
Mechanism of Action
Target of Action
The primary target of 2-Bromoprop-2-en-1-ol is the Haloalkane dehalogenase enzyme . This enzyme is found in the bacterium Pseudomonas paucimobilis . The role of this enzyme is to catalyze the conversion of haloalkanes into their corresponding alcohols.
Mode of Action
It is known that the compound interacts with its target, the haloalkane dehalogenase, leading to changes in the enzyme’s activity .
Biochemical Analysis
Biochemical Properties
2-Bromoprop-2-en-1-ol plays a significant role in biochemical reactions, particularly in the hydrolytic cleavage of carbon-halogen bonds. This reaction is catalyzed by enzymes such as haloalkane dehalogenase, which facilitates the conversion of halogenated aliphatic compounds into primary alcohols, halide ions, and protons . The interaction between 2-Bromoprop-2-en-1-ol and haloalkane dehalogenase is crucial for its biochemical activity, as the enzyme binds to the compound and catalyzes its transformation.
Cellular Effects
The effects of 2-Bromoprop-2-en-1-ol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Bromoprop-2-en-1-ol can affect the expression of genes involved in detoxification processes, leading to changes in cellular metabolism and the overall cellular response to environmental stressors . Additionally, its impact on cell signaling pathways can alter the behavior of cells, including their growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Bromoprop-2-en-1-ol exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of haloalkane dehalogenase, leading to the hydrolytic cleavage of the carbon-halogen bond . This enzymatic reaction results in the formation of primary alcohols, halide ions, and protons. The molecular mechanism also involves enzyme inhibition or activation, depending on the concentration and context of the interaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromoprop-2-en-1-ol can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromoprop-2-en-1-ol can undergo degradation, leading to a decrease in its biochemical activity over time . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 2-Bromoprop-2-en-1-ol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At high doses, 2-Bromoprop-2-en-1-ol can induce toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular function and overall organism health.
Metabolic Pathways
2-Bromoprop-2-en-1-ol is involved in various metabolic pathways, particularly those related to the detoxification of halogenated compounds. The compound interacts with enzymes such as haloalkane dehalogenase, which catalyzes its conversion into primary alcohols, halide ions, and protons . This metabolic pathway is essential for the detoxification process, as it helps to eliminate potentially harmful halogenated compounds from the organism.
Transport and Distribution
The transport and distribution of 2-Bromoprop-2-en-1-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . The distribution of 2-Bromoprop-2-en-1-ol is influenced by factors such as tissue permeability, binding affinity, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 2-Bromoprop-2-en-1-ol is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects. For example, the presence of 2-Bromoprop-2-en-1-ol in the cytoplasm or nucleus can influence gene expression and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-2-Propene-1-Ol can be synthesized through the bromination of allyl alcohol. The reaction typically involves the addition of bromine to allyl alcohol in the presence of a solvent such as carbon tetrachloride or dichloromethane. The reaction is carried out at low temperatures to control the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-2-Propene-1-Ol may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2-Propene-1-Ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted alcohols or ethers.
Scientific Research Applications
2-Bromo-2-Propene-1-Ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent or as a building block for drug synthesis.
Comparison with Similar Compounds
2-Bromo-2-Propene-1-Ol can be compared with other bromohydrins and halohydrins:
Similar Compounds: 2-Bromo-1-propanol, 1-Bromo-2-propanol, and 3-Bromo-2-propen-1-ol.
Properties
IUPAC Name |
2-bromoprop-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO/c1-3(4)2-5/h5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFFZNIQPLKQSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332227 | |
Record name | 2-Bromoallyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
598-19-6 | |
Record name | 2-Propen-1-ol, 2-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=598-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromoallyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromoallyl Alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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